molecular formula C5H6N2S B054140 4-Pyrimidinemethanethiol CAS No. 119979-37-2

4-Pyrimidinemethanethiol

Cat. No.: B054140
CAS No.: 119979-37-2
M. Wt: 126.18 g/mol
InChI Key: YZEMUDOZDCYPLU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinemethanethiol typically involves the reaction of pyrimidine derivatives with thiol-containing reagents. One common method includes the nucleophilic substitution of a halogenated pyrimidine with a thiol group. For example, 4-chloromethylpyrimidine can be reacted with sodium hydrosulfide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinemethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Pyrimidinemethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Pyrimidinemethanethiol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrimidine ring can also interact with nucleic acids, affecting DNA or RNA synthesis.

Comparison with Similar Compounds

    Pyrimidine: The parent compound, which lacks the thiol group.

    4-Pyrimidinemethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    4-Pyrimidinemethylamine: Contains an amine group instead of a thiol group.

Uniqueness: 4-Pyrimidinemethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and interactions with metal ions, which are not possible with the hydroxyl or amine analogs.

Properties

IUPAC Name

pyrimidin-4-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEMUDOZDCYPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389003
Record name 4-Pyrimidinemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119979-37-2
Record name 4-Pyrimidinemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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